molecular formula C12H14O6 B8460299 5-(2-Methoxy-ethoxy)-isophthalic acid monomethyl ester

5-(2-Methoxy-ethoxy)-isophthalic acid monomethyl ester

Cat. No. B8460299
M. Wt: 254.24 g/mol
InChI Key: VDMWCEVJILEBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-ethoxy)-isophthalic acid monomethyl ester is a useful research compound. Its molecular formula is C12H14O6 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

3-methoxycarbonyl-5-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C12H14O6/c1-16-3-4-18-10-6-8(11(13)14)5-9(7-10)12(15)17-2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

VDMWCEVJILEBCJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOH (45 mmol) was added to the solution of dimethyl 5-(2-methoxyethoxy)isophthalate (30 mmol) in 50 ml EtOH and stirred for 4 h at 40° C. Excess of solvent was removed in vacuo and the residue was treated with 1N HCl (aqueous) and extracted with EtOAc. The organic phase was washed with brine, dried (MgSO4), filtered, and concentrated to afford 3-(methoxycarbonyl)-5-(2-methoxyethoxy)benzoic acid (87.3%).
Name
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
dimethyl 5-(2-methoxyethoxy)isophthalate
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCCOc1cc(C(=O)OC)cc(C(=O)OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.